molecular formula C18H26N6O3 B2821956 1-(2-Methoxyethyl)-3-methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihyd ropurine-2,6-dione CAS No. 1013989-62-2

1-(2-Methoxyethyl)-3-methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihyd ropurine-2,6-dione

Cat. No.: B2821956
CAS No.: 1013989-62-2
M. Wt: 374.445
InChI Key: YDFYWRIIOCAUPH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-7-propyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydro purine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the 2-methoxyethyl, 3-methyl, 7-propyl, and 8-(3,4,5-trimethylpyrazolyl) groups through various substitution reactions. Key steps include:

    N-Alkylation: Introduction of the 2-methoxyethyl group using an appropriate alkylating agent.

    Friedel-Crafts Alkylation: Addition of the 7-propyl group.

    Pyrazole Ring Formation: Synthesis of the 3,4,5-trimethylpyrazolyl group

Properties

IUPAC Name

1-(2-methoxyethyl)-3-methyl-7-propyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-7-8-22-14-15(19-17(22)24-13(4)11(2)12(3)20-24)21(5)18(26)23(16(14)25)9-10-27-6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFYWRIIOCAUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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